molecular formula C11H13BO4 B13136054 1,3-Dihydro-1-hydroxy-5-methyl-2,1-benzoxaborole-7-propanoic acid

1,3-Dihydro-1-hydroxy-5-methyl-2,1-benzoxaborole-7-propanoic acid

Cat. No.: B13136054
M. Wt: 220.03 g/mol
InChI Key: IIXMIAXJLYLBAO-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-5-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is an organic compound with the molecular formula C11H13BO4. It is a boronic acid derivative, characterized by the presence of a boron atom within a heterocyclic ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-5-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of phenylboronic acid with other organic compounds under controlled laboratory conditions. One common method includes the reaction of phenylboronic acid with a suitable precursor in the presence of a catalyst, such as palladium, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-5-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boron-containing alcohols .

Scientific Research Applications

3-(1-Hydroxy-5-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-5-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. The boron atom within the compound can form reversible covalent bonds with biological molecules, such as enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxy-5-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific substitution pattern on the boron-containing ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

3-(1-hydroxy-5-methyl-3H-2,1-benzoxaborol-7-yl)propanoic acid

InChI

InChI=1S/C11H13BO4/c1-7-4-8(2-3-10(13)14)11-9(5-7)6-16-12(11)15/h4-5,15H,2-3,6H2,1H3,(H,13,14)

InChI Key

IIXMIAXJLYLBAO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2CCC(=O)O)C)O

Origin of Product

United States

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